BenchChemオンラインストアへようこそ!

(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

Chiral Synthesis Stereochemistry Pharmacophore

The compound (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, also listed as (4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, is a chiral thiazolidine-4-carboxylic acid derivative. It is primarily available as a research chemical building block for organic synthesis and medicinal chemistry.

Molecular Formula C10H9Cl2NO2S
Molecular Weight 278.15
CAS No. 103261-10-5
Cat. No. B3039398
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid
CAS103261-10-5
Molecular FormulaC10H9Cl2NO2S
Molecular Weight278.15
Structural Identifiers
SMILESC1C(NC(S1)C2=CC(=C(C=C2)Cl)Cl)C(=O)O
InChIInChI=1S/C10H9Cl2NO2S/c11-6-2-1-5(3-7(6)12)9-13-8(4-16-9)10(14)15/h1-3,8-9,13H,4H2,(H,14,15)/t8-,9?/m0/s1
InChIKeyJFVLZAPPBGHGBP-IENPIDJESA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Where to Procure (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid (CAS 103261-10-5): A Guide for Research Supply Teams


The compound (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid, also listed as (4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, is a chiral thiazolidine-4-carboxylic acid derivative . It is primarily available as a research chemical building block for organic synthesis and medicinal chemistry . The molecular formula is C10H9Cl2NO2S with a molecular weight of 278.15 g/mol . As a specialized chiral heterocycle, it serves as a synthetic intermediate, particularly where the influence of the (R)-enantiomer and a 3,4-dichlorophenyl substitution pattern on biological activity is under investigation . Its procurement is centered around purity, chiral integrity, and the specific logistical footprints of specialist suppliers like Apollo Scientific, Bidepharm, Leyan, and CymitQuimica .

Why Generic Substitution of (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid is a Procurement Risk


While a non-specific search for 'thiazolidine-4-carboxylic acid' may yield hundreds of results, direct substitution is scientifically invalid due to three critical, non-interchangeable parameters: (1) the specific chiral center at the 4-position, which requires the (R)-enantiomer for targeted, sterically-sensitive interactions, with the (S)- or racemic mixtures potentially showing no or opposing activity ; (2) the unique 3,4-dichlorophenyl substitution pattern, where a class-analysis of 2-aryl thiazolidine-4-carboxylic acids demonstrates that both the position and nature of halogen atoms on the aryl ring drastically modulate biological effects, particularly antioxidant capacity ; and (3) the inherent instability of all 2-substituted thiazolidine-4-carboxylic acids, which exist in equilibrium with the starting aldehyde and cysteine in solution, a property that dramatically changes release kinetics and pharmacological profile depending on the specific aryl-aldehyde conjugate . A purchase of 2-(2,4-dichlorophenyl) or a racemic mixture cannot be accepted as an equivalent without risking experimental failure or invalidating structural-activity relationship data.

Evidence-Based Selection Guide for (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid Procurement


Chiral Integrity: (R)- versus (S)- or Racemic Mixtures for Stereospecific Applications

For research groups requiring the (R)-configured thiazolidine-4-carboxylic acid scaffold, the primary differential factor is the verified chiral configuration. The target compound, (4R)-2-(3,4-dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid, is specifically listed with this precise stereochemistry by multiple vendors [REFS-1, REFS-2]. A direct comparison to its (S)-enantiomer, (4S)-2-(3,4-Dichlorophenyl)-1,3-thiazolidine-4-carboxylic acid (CAS: 1290207-91-8 for the racemic, but identified separately under codes like 3D-QBC20791), shows a distinct market separation . This distinction is critical because the class of 2-substituted thiazolidine-4-carboxylic acids forms a new chiral center at C-2 upon ring closure from cysteine, leading to a mixture of diastereomers if not strictly controlled, making procurement of a pre-verified (R)-form essential for reproducible SAR . The consequence of failure is that (S)-enantiomers or diastereomeric mixtures have been shown to exhibit significantly different or diminished biological profiles in analogous thiazolidine systems.

Chiral Synthesis Stereochemistry Pharmacophore Enantiomeric Purity

Positional Isomer Advantage: 3,4-Dichloro versus 2,4- and 2,6-Dichloro Substitution Patterns

Within the dichlorophenyl-thiazolidine-4-carboxylic acid family, the specific 3,4-dichloro substitution pattern on the phenyl ring has been commercially isolated as a distinct product (e.g., Apollo Scientific OR300920, Leyan 1408664), separate from the 2,4-dichloro (e.g., CAS 1290627-96-1) and 2,6-dichloro (e.g., CAS 103263-85-0) analogues [REFS-1, REFS-2]. This market differentiation reflects underlying pharmacological differences. In a comparative class study of 2-aryl thiazolidine-4-carboxylic acids for antioxidant activity, it was observed that the nature and position of substituents significantly influence radical scavenging properties; specifically, chloro-substituted moieties exhibited systematically different activities from bromo, methoxy, and methyl analogues, with ortho, meta, and para positions producing non-equivalent effects . While the Jagtap study did not test the exact 3,4-dichloro compound, the structure-activity trend it establishes makes a compelling case that the 3,4-dichloro analog cannot be considered a generic substitute for other dichlorophenyl isomers.

Structure-Activity Relationship Isosterism Medicinal Chemistry GPCR Ligands

Verified Purity Benchmarks: Certificate of Analysis (CoA) vs. Generic Purity Claims

A key differentiator for procurement is the documented quality control pathway. Bidepharm explicitly markets its (R)-2-(3,4-DIchlorophenyl)thiazolidine-4-carboxylic acid (CAS 103261-10-5) with a standard purity of 95% and provides batch-specific testing reports, including NMR, HPLC, and GC data . Leyan offers a consistent 95% purity and provides a material safety and specification sheet . Fluorochem (via CNreagent) also lists a 95% purity specification . This contrasts with other suppliers who may list the compound without explicit, digitally accessible CoAs for each lot. The availability of a verifiable HPLC trace is critical because 2-substituted thiazolidine-4-carboxylic acids can degrade back into their aldehyde starting material. An HPLC chromatogram would confirm the absence of 3,4-dichlorobenzaldehyde, a common contaminant and toxicity hazard.

Quality Assurance Certificate of Analysis NMR HPLC GC

Inherent Cysteine Prodrug Potential vs. Stable Analogues: Impact for In Vivo Studies

A critical structural feature of our target compound is that it functions as a cysteine prodrug. Thiazolidine-4-carboxylic acids are known to undergo a ring-opening hydrolysis in vivo, releasing cysteine and the parent aldehyde . This property makes it a candidate for conditions requiring cysteine delivery, such as glutathione replenishment in oxidative stress paradigms. However, the cysteine-releasing pattern is heavily influenced by the aromatic substituent; a study on a series of 2-aryl thiazolidine-4-carboxylic acids demonstrated that the rate and extent of cysteine liberation varies significantly in aqueous and organic media depending on the phenyl ring substitution . This inherently differentiates the 3,4-dichlorophenyl derivative from other analogues. For example, a stable 2-aryl-thiazolidine will have a slow cysteine release profile, while a labile one may hydrolyze too quickly. This dynamic is nonexistent for structural cousins lacking the thiazolidine ring, like rigid thiazolidinediones, which cannot serve as cysteine prodrugs .

Cysteine Prodrug Pharmacokinetics Neuroprotection Hepatoprotection

Optimal Application Scenarios for Procuring (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid


Chiral Synthesis of Protease Inhibitors and GPCR-Targeted Libraries

The (4R) configuration of the thiazolidine ring is a critical pharmacophoric element for mimicking natural L-amino acids at the catalytic site of cysteine proteases and other enzymes . Procurement of the pre-validated (R)-enantiomer of CAS 103261-10-5 is essential for the construction of small-molecule libraries targeting these proteins. Direct acquisition of this specific enantiomer from a supplier providing batch analytics prevents the need for costly and loss-prone internal chiral resolution of a racemic mixture .

Investigating the Role of Chlorine Atom Position in Antioxidant SAR Studies

Following the established principle that the aromatic substituent at C-2 of the thiazolidine ring dramatically influences antioxidant potential , this compound serves as the sole structural probe for understanding the 3,4-dichloro pharmacophore. It can be directly compared against procured 2,4-dichloro and 2,6-dichloro isomers in DPPH, ABTS, and lipid peroxidation assays to delineate the electronic and steric dependency of radical scavenging within a controlled chemical series. Its use ensures that any observed biological variance is solely attributable to the chlorine substitution pattern.

Development of Intracellular Cysteine Delivery Systems for Oxidative Stress Models

Leveraging its class-defined role as a cysteine prodrug , this compound can be applied in cellular models of oxidative stress (e.g., hepatocytes exposed to CCl4, neuronal cells under ischemic conditions) to replenish glutathione. The 3,4-dichlorophenyl moiety provides a lipophilic handle to modulate membrane permeability and hydrolysis kinetics, and it is differentiated from the simple 2-phenyl analogue by its altered LogP and electron density, which impact its release rate. This application scenario relies on the prodrug character uniquely afforded by the thiazolidine-4-carboxylic acid scaffold.

Intermediate for Agrochemical and Pharmaceutical Patent Synthesis

As a building block referenced in the context of synthesizing more complex molecules for pharmaceutical and agrochemical development , this compound can be specifically utilized in patent examples where a 3,4-dichlorophenyl group is mandated for target binding. Purchasing the pre-assembled thiazolidine unit significantly shortens a linear synthetic route compared to undertaking a protection/deprotection sequence on cysteine and a subsequent condensation with 3,4-dichlorobenzaldehyde.

Quote Request

Request a Quote for (R)-2-(3,4-Dichlorophenyl)thiazolidine-4-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.